molecular formula C9H11NO2 B13975994 Methyl 4-cyanocyclohex-3-ene-1-carboxylate CAS No. 20594-59-6

Methyl 4-cyanocyclohex-3-ene-1-carboxylate

Cat. No.: B13975994
CAS No.: 20594-59-6
M. Wt: 165.19 g/mol
InChI Key: NNRWOMUMOQAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyanocyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of cyclohexene, featuring a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyanocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a cyano group donor and a carboxylate ester precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 4-cyanocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyanocyclohex-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

  • Methyl 4-methylcyclohex-3-ene-1-carboxylate
  • Methyl 4-ethoxycyclohex-3-ene-1-carboxylate
  • Methyl 4-methoxyphenylcyclohex-3-ene-1-carboxylate

Comparison: Methyl 4-cyanocyclohex-3-ene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its analogs. The cyano group can engage in a wider range of chemical reactions, making this compound more versatile in synthetic applications.

Properties

CAS No.

20594-59-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 4-cyanocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2,8H,3-5H2,1H3

InChI Key

NNRWOMUMOQAUAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=CC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.